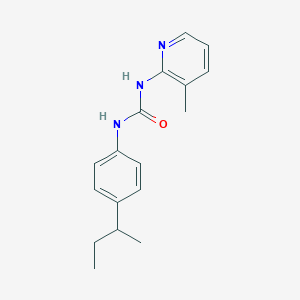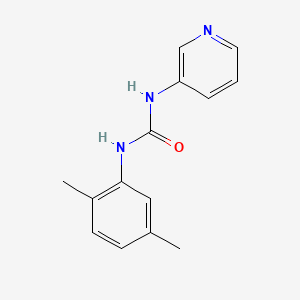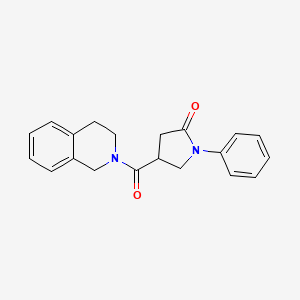![molecular formula C19H18ClN3O2S B5312789 1-{[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}-4-(2-furoyl)piperazine](/img/structure/B5312789.png)
1-{[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}-4-(2-furoyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}-4-(2-furoyl)piperazine is a chemical compound that belongs to the class of thiazole-containing molecules. It is a potent and selective inhibitor of the protein kinase CK1δ, which plays a crucial role in regulating various cellular processes such as circadian rhythms, cell division, and DNA damage response. Due to its unique pharmacological profile, 1-{[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}-4-(2-furoyl)piperazine has gained considerable attention as a potential drug candidate for various diseases.
作用機序
1-{[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}-4-(2-furoyl)piperazine exerts its pharmacological effects by inhibiting the activity of CK1δ. CK1δ is a serine/threonine protein kinase that regulates various cellular processes such as circadian rhythms, DNA damage response, and cell division. By inhibiting CK1δ, 1-{[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}-4-(2-furoyl)piperazine disrupts these cellular processes, leading to the inhibition of cancer cell growth and the modulation of inflammatory and neurodegenerative processes.
Biochemical and physiological effects:
1-{[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}-4-(2-furoyl)piperazine has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of CK1δ, leading to the disruption of circadian rhythms, DNA damage response, and cell division. Additionally, it has been shown to modulate the activity of various signaling pathways involved in cancer cell growth, inflammation, and neurodegeneration.
実験室実験の利点と制限
1-{[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}-4-(2-furoyl)piperazine has several advantages as a tool compound for laboratory experiments. It is a potent and selective inhibitor of CK1δ, making it a valuable tool for studying the role of CK1δ in various cellular processes. Additionally, it has been shown to have anti-cancer, anti-inflammatory, and neuroprotective effects, making it a valuable tool for studying the underlying mechanisms of these diseases. However, like all tool compounds, it has limitations, including potential off-target effects and toxicity, which need to be carefully considered when designing experiments.
将来の方向性
1-{[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}-4-(2-furoyl)piperazine has several potential future directions for research. One direction is to further investigate its anti-cancer, anti-inflammatory, and neuroprotective effects in preclinical and clinical studies. Another direction is to develop more potent and selective inhibitors of CK1δ based on the structure of 1-{[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}-4-(2-furoyl)piperazine. Additionally, it would be interesting to investigate the role of CK1δ in other diseases and to explore the potential therapeutic applications of CK1δ inhibitors beyond cancer, inflammation, and neurodegeneration.
合成法
The synthesis of 1-{[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}-4-(2-furoyl)piperazine involves a multi-step process that starts with the reaction of 2-chloroaniline with thioamide to form 2-(2-chlorophenyl)-1,3-thiazole. This intermediate is then reacted with formaldehyde and sodium cyanoborohydride to form the key intermediate, 2-(2-chlorophenyl)-1,3-thiazol-4-yl)methanol. The final step involves the reaction of 2-(2-chlorophenyl)-1,3-thiazol-4-yl)methanol with 2-furoyl chloride and piperazine in the presence of a base to form 1-{[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}-4-(2-furoyl)piperazine.
科学的研究の応用
1-{[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}-4-(2-furoyl)piperazine has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the growth of cancer cells in vitro and in vivo by targeting CK1δ, which is overexpressed in many cancers. Additionally, it has been shown to have anti-inflammatory and neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
[4-[[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl]piperazin-1-yl]-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2S/c20-16-5-2-1-4-15(16)18-21-14(13-26-18)12-22-7-9-23(10-8-22)19(24)17-6-3-11-25-17/h1-6,11,13H,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWRJEVHQZULRNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CSC(=N2)C3=CC=CC=C3Cl)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[1-methyl-2-(5-nitro-2H-tetrazol-2-yl)ethylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B5312725.png)

![3-[4-(benzyloxy)phenyl]-N-(2-nitrophenyl)acrylamide](/img/structure/B5312738.png)
![7-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B5312742.png)
![3-(allylthio)-6-(4-methoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5312743.png)
![N-[(3,5-dimethylisoxazol-4-yl)methyl]-N,2,2-trimethyl-1-(2-thienyl)cyclopropanecarboxamide](/img/structure/B5312746.png)


![6-{[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]methyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B5312783.png)
![6-(1,8-dioxa-4,11-diazaspiro[5.6]dodec-4-ylcarbonyl)-2,3,4,9-tetrahydro-1H-carbazole](/img/structure/B5312792.png)


![2-methyl-4-(4-methyl-1-piperazinyl)-6-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5312811.png)